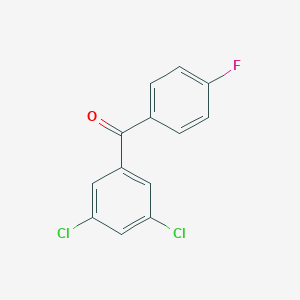

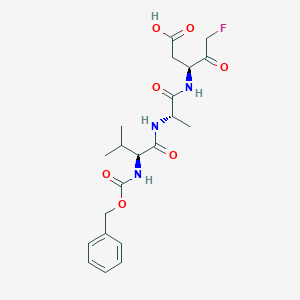

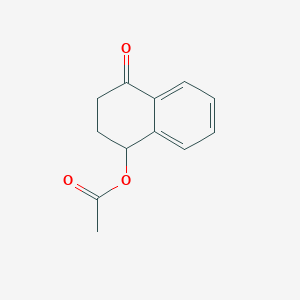

![molecular formula C7H6ClN3 B172758 4-クロロ-3-メチル-1H-ピラゾロ[4,3-c]ピリジン CAS No. 120422-93-7](/img/structure/B172758.png)

4-クロロ-3-メチル-1H-ピラゾロ[4,3-c]ピリジン

説明

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a derivative of the pyrazolopyridine family, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's structure is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom and a methyl group as substituents.

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives, including those closely related to 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine, has been achieved through various methods. Ultrasound-assisted synthesis has been employed to create a series of pyrazolopyridine derivatives, which have been investigated as corrosion inhibitors . Another study reported the regioselective synthesis of fused polycyclic pyrazolopyridines using ultrasound irradiation, which yielded the products in excellent yields within short reaction times . Additionally, cyclization reactions have been utilized to synthesize novel pyrazolopyridine derivatives . A microwave-assisted one-pot synthesis in water has also been reported, demonstrating the versatility of methods available for creating these compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied. X-ray diffraction has been used to determine the detailed structure of these compounds, revealing the existence of tautomeric forms and providing insights into their molecular conformations . The influence of different substituents on the crystallization and hydrogen-bonded assembly of these derivatives has also been explored, showing variations in crystal systems and hydrogen bonding patterns .

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions that lead to the formation of new compounds. For instance, reactions with ω-bromoacetophenones, chloroacetonitrile, acetyl acetone, and other reagents have been used to synthesize a range of pyrazolopyridine-related structures, including imidazo and pyrido derivatives . Domino reactions with aminoheterocycles have been developed to synthesize pyrazolopyridines with significant fluorescence and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. These compounds exhibit strong fluorescence and have been evaluated for their ecto-5'-nucleotidase inhibitory effects and cytotoxic behavior . The hydrogen-bonded assembly of these molecules can lead to different supramolecular structures, which may affect their physical properties and potential applications .

科学的研究の応用

創薬と薬理学

4-クロロ-3-メチル-1H-ピラゾロ[4,3-c]ピリジンなどの誘導体を含むピラゾロ[4,3-c]ピリジンは、その潜在的な薬理学的特性のためにしばしば研究されています。 それらはキナーゼ阻害剤として作用し、TRKAなどの様々な酵素との結合相互作用について研究されてきました .

酵素阻害

これらの化合物は、細胞周期の調節において重要なCDK2/サイクリンA2などの特定の酵素に対する阻害活性を示しています。 これは、それらを抗がん剤の候補にしています .

合成方法

ピラゾロ[4,3-c]ピリジン誘導体の合成は、それ自体が研究の分野です。 研究者は、これらの化合物をより効率的に、そしてより良い収率で合成するための新しい方法を開発することに重点を置いています .

生物医学的応用

1H-ピラゾロ[3,4-b]ピリジンのより広いクラスは、数多くの研究や特許に記載されており、幅広い潜在的な生物医学的応用を示しています。 これらには、抗ウイルス剤、抗菌剤、および抗炎症剤としての用途が含まれる可能性があります .

化学研究

化学研究では、これらの化合物はより複雑な分子の構成ブロックとして使用されます。 それらのユニークな構造は、新しい発見につながる可能性のある様々な化学反応を可能にします .

作用機序

Target of Action

Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often involves binding to the atp pocket .

Biochemical Pathways

Related compounds have been shown to exhibit significant inhibitory activity , suggesting that they may affect pathways involving the targets they inhibit.

Result of Action

Related compounds have shown significant inhibitory activity , suggesting that they may induce cellular changes by inhibiting their targets.

特性

IUPAC Name |

4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYASYYYCLBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120422-93-7 | |

| Record name | 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

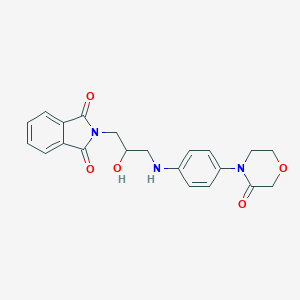

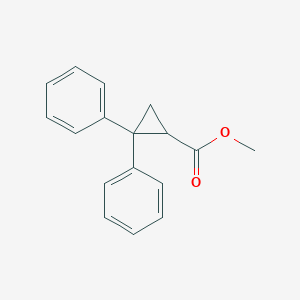

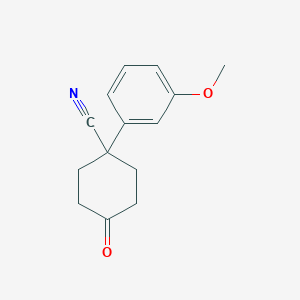

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)